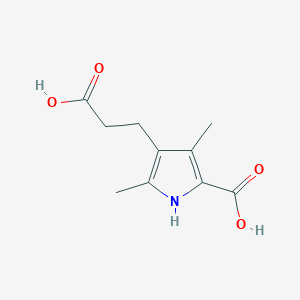

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Vue d'ensemble

Description

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole precursor followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has shown potential in drug development due to its structural similarity to biologically active compounds. Its applications include:

- Antioxidant Activity : Studies indicate that pyrrole derivatives exhibit antioxidant properties, making them candidates for developing supplements or pharmaceuticals aimed at reducing oxidative stress .

- Anti-inflammatory Agents : Research has suggested that compounds with similar structures can modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases .

Biochemistry

In biochemistry, this compound can be utilized in various ways:

- Enzyme Inhibition : Certain derivatives of pyrrole have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or diabetes .

- Bioconjugation : The carboxylic acid groups allow for easy conjugation with biomolecules such as proteins or nucleic acids, facilitating the development of targeted drug delivery systems .

Materials Science

The unique properties of this compound make it suitable for materials science applications:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific functionalities, which can be used in coatings or adhesives .

- Nanomaterials : Research into nanocomposites has explored using this compound to improve the mechanical and thermal properties of nanomaterials used in electronics and aerospace applications .

Case Studies

Mécanisme D'action

The mechanism by which 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the pyrrole ring structure allows for electron delocalization, which can affect the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

2-carboxyethyl-3,5-dimethylpyrrole: Similar in structure but lacks the additional carboxylic acid group.

3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: Similar but without the carboxyethyl group.

Uniqueness: 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with proteins or other biomolecules.

Activité Biologique

4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 54278-11-4) is a pyrrole derivative that exhibits a range of biological activities due to its unique chemical structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The compound features two carboxylic acid groups and a pyrrole ring, which contribute to its reactivity and interaction with biological molecules. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes, influencing their activity. The electron delocalization within the pyrrole ring enhances its reactivity with various molecular targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging around 250 μg/mL . The presence of dual carboxylic acid groups enhances its ability to interact with microbial cell membranes.

Anti-Inflammatory Properties

Studies suggest that the compound may possess anti-inflammatory effects, although detailed investigations are still required to elucidate the specific pathways involved. Its structural similarities to other known anti-inflammatory agents indicate potential for further exploration in this area .

Case Study 1: Antibacterial Evaluation

In a study evaluating various pyrrole derivatives, this compound was found to inhibit the growth of Bacillus subtilis and Candida albicans, with effective concentrations noted at levels comparable to established antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

A recent investigation into the SAR of pyrrole derivatives revealed that modifications on the pyrrole ring could significantly enhance biological activity. The introduction of bulky substituents on the carboxamide group increased anti-tuberculosis activity, suggesting that similar modifications could be explored for this compound to improve its therapeutic efficacy against resistant strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | Structure | Moderate (MIC ~250 μg/mL) | Potentially present |

| 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid | Structure | Low | Not established |

| 2-Carboxyethyl-3,5-dimethylpyrrole | Structure | Moderate | Limited evidence |

Propriétés

IUPAC Name |

4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-5-7(3-4-8(12)13)6(2)11-9(5)10(14)15/h11H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFENDBDQFFFJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363773 | |

| Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-11-4 | |

| Record name | 5-Carboxy-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.